4-(Trifluoromethyl)-1,2-benzothiazol-3-one
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Overview
Description
4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzene ring fused with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 4-(Trifluoromethyl)benzoic acid with thionyl chloride to form 4-(Trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 2-aminothiophenol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a similar structure but without the trifluoromethyl group.
Isothiazole: Another related compound with a different arrangement of the sulfur and nitrogen atoms in the ring.
4-(Trifluoromethyl)benzoic acid: A precursor in the synthesis of 4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one.
Uniqueness
4-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C8H4F3NOS |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)7(13)12-14-5/h1-3H,(H,12,13) |
InChI Key |
JQGZXHHCTVOKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SNC2=O)C(F)(F)F |
Origin of Product |
United States |
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